5-ethyl-4-(4-(5-ethyl-4H-1,2,4-triazol-3-yl)-5-methyl-2-phenyl-1H-pyrrol-3-yl)-3-phenylisoxazole hydrochloride
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Description
5-ethyl-4-(4-(5-ethyl-4H-1,2,4-triazol-3-yl)-5-methyl-2-phenyl-1H-pyrrol-3-yl)-3-phenylisoxazole hydrochloride is a useful research compound. Its molecular formula is C26H26ClN5O and its molecular weight is 459.98. The purity is usually 95%.
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Scientific Research Applications
Catalytic Applications
The synthesis of new substituted 3-((1H-1,2,3-triazol-1-yl)methyl)-5-arylisoxazoles and their use as ligands in palladium(II) complexes have been explored. These complexes demonstrated high turnover numbers in catalyzing C-C cross-coupling reactions under green chemistry conditions, highlighting their potential in organic synthesis and catalysis (Bumagin et al., 2018).
Antimicrobial Activity
Research into novel pyrazolopyrimidines derivatives has revealed their potential as anticancer and anti-5-lipoxygenase agents, indicating a broad spectrum of biological activities. Such studies are vital for developing new therapeutic agents (Rahmouni et al., 2016).
Antifungal and Antibacterial Properties
A series of new pyrazoline and pyrazole derivatives have been synthesized and evaluated for their antibacterial and antifungal activities. This research underscores the potential of such compounds in addressing microbial resistance and developing new antimicrobial agents (Hassan, 2013).
Tautomerism Studies
Investigations into the tautomerism of heteroaromatic compounds, including 5-hydroxyisoxazoles and isoxazol-5-ones, contribute to a deeper understanding of their chemical behavior and properties, which is crucial for their application in various scientific fields (Boulton & Katritzky, 1961).
Antimicrobial and Antifungal Agents
The synthesis of 6-(aryl/heteryl)-3-(5-methyl-1-phenyl-1H-4-pyrazolyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles and their evaluation for in vitro activities against certain strains of bacteria and fungi highlight the potential of these compounds in developing new antimicrobial therapies (Reddy et al., 2010).
Properties
IUPAC Name |
5-ethyl-4-[4-(5-ethyl-1H-1,2,4-triazol-3-yl)-5-methyl-2-phenyl-1H-pyrrol-3-yl]-3-phenyl-1,2-oxazole;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N5O.ClH/c1-4-19-22(25(31-32-19)18-14-10-7-11-15-18)23-21(26-28-20(5-2)29-30-26)16(3)27-24(23)17-12-8-6-9-13-17;/h6-15,27H,4-5H2,1-3H3,(H,28,29,30);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOUYVBJTLSOQGS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NO1)C2=CC=CC=C2)C3=C(NC(=C3C4=NNC(=N4)CC)C)C5=CC=CC=C5.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26ClN5O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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